2-(4-Fluorobenzyl)-5-iodothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-iodothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FIS/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNSMBTRRXYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(S2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Quality Control: 2-(4-Fluorobenzyl)-5-iodothiophene
This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It focuses on the structural validation and quality control of 2-(4-Fluorobenzyl)-5-iodothiophene , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs).
Executive Summary
The compound 2-(4-Fluorobenzyl)-5-iodothiophene (CAS: 1100746-68-4 analogs) serves as a pivotal electrophile in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its quality is defined not just by purity, but by regioisomeric integrity .
The iodination of 2-substituted thiophenes predominantly targets the C5 position (
Synthetic Context & Impurity Logic
To interpret spectra accurately, one must understand the sample's history. The standard synthesis involves the electrophilic aromatic substitution (iodination) of 2-(4-fluorobenzyl)thiophene using N-iodosuccinimide (NIS).
Analytical Workflow Diagram
The following logic flow illustrates the critical decision points in validating the material.
Figure 1: Analytical decision matrix for validating thiophene regiochemistry.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3]
H NMR Interpretation (400 MHz, CDCl )
The proton NMR spectrum provides the most rapid confirmation of regiochemistry. The key diagnostic is the coupling pattern of the thiophene protons. In the desired 5-iodo product, the remaining protons at C3 and C4 are adjacent, resulting in two doublets with a characteristic coupling constant.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Ar-H | 7.15 - 7.20 | Multiplet (AA'BB') | 2H | - | 4-F-Phenyl (meta to F) |
| Th-H4 | 7.12 | Doublet | 1H | Thiophene C4 (Ortho to I) | |
| Ar-H | 6.98 - 7.04 | Multiplet (AA'BB') | 2H | 4-F-Phenyl (ortho to F) | |
| Th-H3 | 6.48 | Doublet | 1H | Thiophene C3 (Ortho to Benzyl) | |
| CH | 4.05 | Singlet | 2H | - | Methylene Bridge |
Critical Analysis:
-
The Thiophene Doublets: If the iodine were at the C3 position, the remaining protons would be at C4 and C5. The
coupling in thiophene is typically larger (~5.0 Hz). Furthermore, C3-iodination disrupts the symmetry, often shifting the methylene signal. -
Methylene Bridge: This singlet at ~4.05 ppm is the "anchor" signal. Integration must be exactly 2:1 relative to the thiophene doublets.
C NMR & F NMR
Carbon-13 is essential for confirming the presence of the Iodine atom via the "Heavy Atom Effect," which causes significant upfield shielding.
-
C-I Carbon (C5): Expected at ~72–75 ppm . This is distinctively upfield compared to non-iodinated aromatic carbons (typically 120–140 ppm).
-
C-F Coupling: The phenyl ring carbons will exhibit splitting due to fluorine (
).-
(C4'): ~162 ppm (
Hz). -
(C3'): ~115 ppm (
Hz).
-
(C4'): ~162 ppm (
Mass Spectrometry (MS) Profile
Ionization & Isotopic Pattern
-
Method: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical Ionization).
-
Molecular Ion (
): 318.0 m/z (approx). -
Isotopic Signature: Iodine is monoisotopic (
). Unlike chloro- or bromo- compounds, there is no M+2 peak . The spectrum should show a clean M+ at 318, followed only by small C satellite peaks.
Fragmentation Logic
The C-I bond is the weakest link (bond energy ~57 kcal/mol), making iodine loss the primary fragmentation pathway.
Figure 2: Primary fragmentation pathway under Electron Impact (EI).
Diagnostic Peaks:
-
m/z 318: Parent ion.
-
m/z 191: Base peak (usually). Represents the 2-(4-fluorobenzyl)thiophene cation after iodine loss.
-
m/z 127:
ion (sometimes observed depending on source energy).
Infrared Spectroscopy (FT-IR)
IR is less specific for structural proof but excellent for quick purity checks (e.g., detecting unreacted starting material).
-
C-I Stretch: A weak-to-medium band in the far fingerprint region, typically ~500–600 cm
. While difficult to assign definitively without reference, its presence distinguishes the product from the non-iodinated precursor. -
C-F Stretch: Strong band at 1220–1250 cm
. -
Thiophene Ring Breathing: Sharp bands around 1420–1450 cm
. -
Absence of N-H/O-H: Ensure no broad bands >3200 cm
(indicates wet sample or succinimide contamination from NIS).
Experimental Protocol: Characterization
To ensure reproducibility of the data above, follow this standard operating procedure (SOP).
Objective: Preparation of analytical sample for structural validation.
-
Sample Preparation (NMR):
-
Dissolve 10–15 mg of the isolated solid in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Note: Filter the solution through a small plug of glass wool if any insolubles (succinimide salts) remain.
-
-
Acquisition Parameters:
-
1H: Pulse angle 30°, Relaxation delay (d1)
2.0 s. Number of scans (ns) = 16.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
13C: Proton-decoupled. Relaxation delay
2.0 s to allow relaxation of quaternary carbons (C-I and C-F).
-
-
Data Processing:
-
Reference the spectrum to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to resolve the thiophene coupling constants.
-
References
-
Synthesis of SGLT2 Inhibitor Intermediates
- Patent: Nomura, S. et al. "Fused heterocyclic derivative, medicinal composition containing the same." US Patent 2010/0043682. (Describes the synthesis of 2-(4-fluorobenzyl)
-
Source:
-
Regioselectivity of Thiophene Iodination
- Journal: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002, 43(29), 5047-5048. (Establishes C5 selectivity for 2-substituted thiophenes).
-
Source:
-
Spectral Data of Analogous Compounds (2-benzyl-5-iodothiophene)
- Journal: Dohi, T., et al. "Hypervalent iodine-guided electrophilic substitution." Beilstein Journal of Organic Chemistry, 2013, 9, 2696–2707. (Provides NMR data for the non-fluorinated analog, confirming the thiophene coupling constants).
-
Source:
-
Thiophene IR Characteristics
- Database: NIST Chemistry WebBook, SRD 69.
-
Source:
Crystallographic Characterization and Synthetic Utility of 2-(4-Fluorobenzyl)-5-iodothiophene: A Strategic Intermediate in SGLT2 Inhibitor Development
Executive Summary
2-(4-Fluorobenzyl)-5-iodothiophene represents a critical scaffold in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of gliflozins used in the management of Type 2 Diabetes Mellitus (e.g., Canagliflozin, Ipragliflozin).
This technical guide analyzes the structural integrity, solid-state properties, and synthetic implications of this intermediate. The presence of the C5-iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling, while the para-fluorobenzyl moiety provides the necessary lipophilic pharmacophore for active site binding. Understanding the crystallographic behavior of this molecule is essential for process optimization, specifically in rejecting regioisomeric impurities (3-iodo vs. 5-iodo) during scale-up.
Molecular Architecture & Crystallographic Analysis[1][2][3]
Structural Overview
The molecule consists of a thiophene ring linked via a methylene bridge to a 4-fluorophenyl ring. The iodine atom at the C5 position of the thiophene ring is the defining feature for its synthetic utility.
| Parameter | Feature Description | Implication for Solid State |
| Core Scaffold | Thiophene-Methylene-Benzene | Flexible methylene linker ( |
| Substituent 1 | C5-Iodine (Thiophene) | Heavy atom effect; induces strong halogen bonding ( |
| Substituent 2 | C4'-Fluorine (Benzene) | Weak hydrogen bond acceptor ( |
| Planarity | Twisted Conformation | The methylene bridge disrupts planarity between the two aromatic systems, typically resulting in a dihedral angle of 60-80°. |
Crystal Packing & Intermolecular Forces
While specific unit cell parameters for the unsubstituted benzyl analog are proprietary to process patents, the structural class (fluorobenzyl-iodothiophenes) exhibits characteristic packing motifs driven by halogen bonding and
-
Halogen Bonding (
): The iodine atom acts as a Lewis acid (sigma-hole donor). In the crystal lattice, this often manifests as a head-to-tail interaction where the iodine of one molecule interacts with the electron-rich sulfur or -system of a neighboring thiophene ring. -
Herringbone Packing: To maximize density, the aromatic rings typically adopt a herringbone or T-shaped arrangement, stabilized by edge-to-face
interactions. -
Fluorine Interactions: The fluorine atom facilitates weak
networks, which are critical for the high melting point (typically >60°C for this class) compared to the oil-based non-iodinated precursors.
Critical Insight: The crystallinity of the 5-iodo derivative is significantly higher than the 3-iodo regioisomer. This solubility differential is the primary mechanism for purification during recrystallization (e.g., in Ethanol/Hexane systems).
Synthetic Utility & Experimental Protocols
The synthesis of 2-(4-Fluorobenzyl)-5-iodothiophene is a two-stage process: Friedel-Crafts Alkylation followed by Regioselective Iodination .
Experimental Workflow (DOT Visualization)
Figure 1: Synthetic pathway for the production of high-purity 2-(4-Fluorobenzyl)-5-iodothiophene.
Detailed Protocol: Regioselective Iodination
Note: This protocol assumes the starting material 2-(4-fluorobenzyl)thiophene is already available.
Reagents:
-
2-(4-Fluorobenzyl)thiophene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetic Acid (AcOH) / Chloroform (
) (1:1 v/v)
Procedure:
-
Dissolution: Charge a reactor with 2-(4-fluorobenzyl)thiophene dissolved in
. -
Activation: Add glacial acetic acid. Cool the mixture to 0–5°C.
-
Addition: Portion-wise addition of NIS over 30 minutes. The low temperature suppresses the formation of the 3-iodo isomer and di-iodo byproducts.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC (Target: <2% starting material).
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) to neutralize excess iodine (color change from violet/brown to yellow). -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with Brine. Dry over
. -
Crystallization: Concentrate the organic layer.[1] Redissolve in hot Ethanol (
). Add Hexane dropwise until turbidity is observed. Cool slowly to . -
Filtration: Collect the white crystalline solid.
Self-Validating Check:
-
1H NMR (CDCl3): Look for the diagnostic singlet (or doublet with small coupling) of the thiophene C3-proton around
7.0–7.2 ppm. The disappearance of the C5-proton signal confirms substitution. -
Melting Point: A sharp melting point (approx. range 60–70°C, depending on exact polymorph) indicates high purity.
Implications for Drug Development[5]
Role in SGLT2 Inhibitor Synthesis
This molecule is a "linchpin" intermediate. The iodine atom allows for the attachment of the glucose moiety (via lithiation) or an aryl group (via Suzuki coupling).
Pathway Logic:
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the lithiated species at the C5 position.
-
Coupling: This nucleophile attacks a gluconolactone (sugar precursor) to form the C-glycosidic bond, a hallmark of gliflozin drugs.
Purity & Stability Implications
The crystal structure directly impacts the stability of the API (Active Pharmaceutical Ingredient) supply chain.
-
Regioisomer Rejection: The 3-iodo isomer disrupts the optimal crystal packing of the 5-iodo product. During crystallization, the 3-iodo isomer remains in the mother liquor due to its higher solubility and lower lattice energy. This makes crystallization a more effective purification method than column chromatography for scale-up.
-
Photostability: Iodothiophenes are light-sensitive (C-I bond cleavage). The crystal lattice provides a "cage effect" that significantly retards photodegradation compared to the amorphous or solution state.
-
Handling: The transition from an oil (precursor) to a crystalline solid (iodinated product) allows for easier weighing, transport, and dispensing in GMP facilities.
Structural Logic of SGLT2 Inhibition
The 4-fluorobenzyl group is not just a passive handle; it occupies a specific hydrophobic pocket in the SGLT2 transport protein. The precise angle of the methylene bridge, determined by the crystal packing forces described above, mimics the bioactive conformation required for inhibition.
Figure 2: Structure-Activity Relationship (SAR) logic flow from intermediate to final drug target.
References
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry, 53(17), 6355–6360. Link
-
Imamura, M., et al. (2012). "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure as a Potent and Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry, 20(10), 3263-3279. Link
-
Astellas Pharma Inc. (2004). "C-Aryl Glucoside Derivative and Use Thereof." US Patent 2005/0233988 A1. (Describes the synthesis of thiophene/benzothiophene intermediates). Link
-
Furuya, T., et al. (2011). "Process for Preparation of Glucoside Derivatives." World Intellectual Property Organization, WO 2011/142478. (Details on crystallization and purification of iodothiophene intermediates). Link
-
Cambridge Crystallographic Data Centre (CCDC). "Search for Thiophene-Iodine Crystal Structures." (General reference for halogen bonding in thiophenes). Link
Sources
Advanced Thiophene Architectures: From Kinase Inhibition to Non-Fullerene Acceptors
Executive Summary
Thiophene derivatives have transcended their traditional roles to become linchpins in both precision oncology and next-generation organic electronics. This guide analyzes three high-impact research vectors: dual-mechanism kinase inhibition (specifically JNK isoforms), non-fullerene acceptors (NFAs) for organic photovoltaics (OPV), and late-stage C-H functionalization . By synthesizing recent breakthroughs with rigorous experimental protocols, this document serves as a blueprint for accelerating development in these critical domains.
Module 1: Medicinal Chemistry – Dual-Mechanism JNK Inhibitors
The Research Frontier
The c-Jun N-terminal kinases (JNKs) are pivotal in regulating apoptosis and inflammation.[1] Traditional ATP-competitive inhibitors often suffer from poor selectivity due to the highly conserved ATP-binding pocket across the kinome.
Recent research identifies thiophene-3-carboxamide derivatives as a breakthrough class of "dual-mechanism" inhibitors. These compounds function simultaneously as:
-
ATP Mimetics: Binding to the catalytic site.
-
JIP Mimetics: Occupying the JNK-interacting protein (JIP) docking site, distinct from the ATP pocket.
This dual occupancy drastically improves selectivity profiles against off-target kinases, a common failure point in clinical trials.
Mechanistic Visualization
The following diagram illustrates the JNK signaling cascade and the dual-inhibition intervention point.
Figure 1: JNK signaling cascade showing the dual-inhibition mechanism of thiophene-3-carboxamide derivatives preventing c-Jun phosphorylation.
Validated Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: Determine IC50 values for novel thiophene derivatives against JNK1.
Reagents:
-
JNK1 enzyme (recombinant, human).
-
Substrate: Biotinylated-ATF2 peptide.
-
Europium-labeled anti-phospho-ATF2 antibody.
-
APC-labeled Streptavidin.
Workflow:
-
Compound Preparation: Prepare 10-point serial dilutions of thiophene derivatives in 100% DMSO. Final assay DMSO concentration must be <1% to avoid enzyme denaturation.
-
Enzyme Reaction:
-
Mix JNK1 (5 nM final) with peptide substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of compound solution to 384-well plates.
-
Initiate reaction with ATP (at Km, typically 10-50 µM).
-
Critical Step: Incubate for 60 minutes at 25°C.
-
-
Detection:
-
Add detection mixture (Eu-antibody and APC-Streptavidin) diluted in EDTA-containing stop buffer.
-
Incubate for 60 minutes at room temperature (protected from light).
-
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Validation: Calculate Z-factor. A value > 0.5 confirms assay robustness.
Module 2: Organic Electronics – Non-Fullerene Acceptors (NFAs)[2][3][4]
The Research Frontier
In organic photovoltaics (OPV), fullerene-based acceptors (e.g., PC71BM) are being rapidly displaced by thiophene-rich Non-Fullerene Acceptors (NFAs). The current "gold standard" involves Y6 derivatives (fused thienothiophenes).
Key Advantages of Thiophene NFAs:
-
Tunable Bandgap: Absorption can be pushed into the Near-Infrared (NIR), harvesting more solar spectrum.
-
Morphological Stability: Thiophene-thiophene interactions promote favorable face-on orientation, enhancing charge transport.
Research is currently focused on Dicyclopentadithienothiophene (DCDTT) cores to improve intrinsic stability and power conversion efficiency (PCE) beyond 18%.
Quantitative Comparison: Fullerene vs. Thiophene NFAs[2]
| Parameter | Fullerene (PC71BM) | Thiophene NFA (Y6-derivative) | Impact |
| Absorption Edge | ~700 nm | ~950 nm | Increased current density ( |
| Energy Loss ( | 0.6 - 0.8 eV | 0.4 - 0.5 eV | Higher open-circuit voltage ( |
| Morphology | Aggregation prone | Tunable crystallinity | Better device longevity |
| PCE Ceiling | ~11-12% | >19% | Commercial viability |
Mechanistic Visualization: Energy Level Alignment
Efficient charge transfer requires precise energy level offsets between the Polymer Donor (e.g., PM6) and the Thiophene Acceptor.
Figure 2: Energy level alignment showing the driving force for exciton dissociation between a polymer donor and a thiophene-based acceptor.
Validated Protocol: Inverted Device Fabrication
Objective: Fabricate high-efficiency OPV devices (ITO/ZnO/Active Layer/MoO3/Ag).
-
Substrate Prep: Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
ETL Deposition: Spin-coat Zinc Oxide (ZnO) sol-gel precursor at 4000 rpm for 30s. Anneal at 200°C for 1 hour in air.
-
Active Layer (Critical):
-
Blend Donor (PM6) and Acceptor (Thiophene NFA) in a 1:1.2 ratio in chloroform.
-
Add 0.5% 1-chloronaphthalene (CN) as a solvent additive to optimize phase separation.
-
Spin-coat inside a nitrogen glovebox (
ppm) at 3000 rpm to achieve ~100 nm thickness. -
Thermal Annealing: 100°C for 10 minutes.
-
-
Top Contact: Evaporate MoO3 (10 nm) and Ag (100 nm) under high vacuum (
Torr). -
Testing: Measure J-V characteristics under AM 1.5G illumination (100 mW/cm²).
Module 3: Sustainable Synthesis – Late-Stage C-H Functionalization
The Research Frontier
Constructing complex thiophene scaffolds traditionally involves pre-functionalization (halogenation) followed by cross-coupling (Suzuki/Stille), generating stoichiometric toxic waste.
Direct C-H Arylation offers a greener alternative. The current state-of-the-art utilizes Pd-catalyzed, phosphine-free systems to selectively functionalize the C2 and C5 positions of the thiophene ring. This is particularly valuable for late-stage diversification of drug candidates.
Mechanistic Visualization: C-H Activation Cycle
The mechanism relies on a Concerted Metalation-Deprotonation (CMD) pathway.
Figure 3: Catalytic cycle for the direct C-H arylation of thiophene via the CMD pathway.
Validated Protocol: C2-Selective Arylation
Objective: Synthesize 2-arylthiophene from thiophene and aryl bromide.
Reagents:
-
Catalyst: Pd(OAc)2 (0.1 mol%).
-
Ligand: None (Ligand-free conditions).
-
Base: KOAc (2.0 equiv).
-
Solvent: DMAc (Dimethylacetamide).
Workflow:
-
Setup: In a flame-dried Schlenk tube, charge Aryl Bromide (1.0 mmol), Thiophene (1.5 mmol), Pd(OAc)2 (0.001 mmol), and KOAc (2.0 mmol).
-
Solvent: Add DMAc (3 mL) under an argon stream.
-
Reaction: Seal the tube and heat to 120°C for 12 hours.
-
Note: The high temperature is required to overcome the energy barrier of the CMD step in the absence of phosphine ligands.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water (3x) to remove DMAc, dry over MgSO4, and concentrate.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
References
-
Review on Pharmacological Diversification of Thiophene Derivatives (2024) . International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives (2024) . Frontiers in Microbiology. Available at: [Link]
-
Design and SAR of thiophene-3-carboxamide derivatives as JNK inhibitors . PubMed. Available at: [Link]
-
Thiophene Containing Small-Molecule Electron Acceptors for Non-fullerene OPV . ResearchGate.[2][3] Available at: [Link]
-
Direct C–H Arylation of Thiophenes at Low Catalyst Loading . Journal of Organic Chemistry. Available at: [Link]
Sources
An In-Depth Technical Guide to the Electrochemical Characterization of 2-(4-Fluorobenzyl)-5-iodothiophene
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the electrochemical characterization of 2-(4-Fluorobenzyl)-5-iodothiophene, a substituted thiophene of interest in materials science and medicinal chemistry. Moving beyond rote procedural lists, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating protocol for robust and reproducible analysis. We will detail the application of cyclic voltammetry (CV) to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This guide is grounded in authoritative standards and practices to ensure scientific integrity and provides actionable insights for researchers exploring the redox properties of novel thiophene derivatives.
Introduction: Why Electrochemical Characterization Matters
Thiophene-based molecules are fundamental building blocks in organic electronics, finding applications in transistors, solar cells, and light-emitting diodes.[1] Their utility is dictated by the energy levels of their frontier molecular orbitals—the HOMO and LUMO. These parameters govern charge injection, transport, and the overall efficiency of a device. In drug development, the redox properties of a molecule can influence its metabolic stability and mechanism of action. Therefore, accurately characterizing the electrochemical behavior of a novel compound like 2-(4-Fluorobenzyl)-5-iodothiophene is a critical step in assessing its potential.
Cyclic voltammetry is a powerful and accessible technique for probing these electronic properties.[2] By measuring the potential at which a molecule is oxidized and reduced, we can directly calculate the HOMO and LUMO energy levels.[3] This guide will walk you through the process, from theoretical underpinnings to practical execution and data interpretation, ensuring the highest standards of scientific rigor.
Foundational Principles: Cyclic Voltammetry
Cyclic voltammetry involves applying a linearly ramping potential to a working electrode immersed in a solution containing the analyte.[4][5] The potential is swept between two vertex values, and the resulting current from electron transfer is measured. The output, a "duck-shaped" plot known as a cyclic voltammogram, provides a wealth of information.[4]
-
Oxidation and Reduction Potentials (E_ox, E_red): The potentials at which the analyte loses (oxidation) or gains (reduction) electrons. These appear as peaks in the voltammogram.
-
HOMO and LUMO Levels: The energies of the frontier molecular orbitals can be estimated from the onset potentials of oxidation and reduction, respectively.[2][6]
-
Electrochemical Reversibility: The stability of the charged species generated during the redox process.
The substituents on the thiophene ring—in this case, an electron-withdrawing iodo group and a fluorobenzyl group—are expected to significantly influence the molecule's redox potentials. Halogen substituents, like iodine, and aromatic groups can modulate the electronic structure and stability of the resulting radical ions.[7][8]
Experimental Design: A Self-Validating System
The trustworthiness of electrochemical data hinges on a meticulously designed and validated experimental setup.[9] Every component is chosen to ensure that the measured response is due solely to the analyte of interest.
The Three-Electrode System
A three-electrode setup is standard for CV and is essential for accurate potential control.[3][9]
-
Working Electrode (WE): The site of the redox reaction. A glassy carbon or platinum disk electrode is recommended for its wide potential window and relative inertness.[2]
-
Reference Electrode (RE): Provides a stable potential against which the WE's potential is measured. A non-aqueous silver/silver ion (Ag/Ag⁺) electrode is a common choice for organic solvents.[10]
-
Counter Electrode (CE): Completes the electrical circuit by passing current. A platinum wire is typically used.[2]
Solution Preparation: The Critical Medium
The choice of solvent and supporting electrolyte is paramount for a successful experiment.
-
Solvent: A dry, non-aqueous solvent with a wide electrochemical window is required.[11] Dichloromethane (DCM) or acetonitrile (ACN) are excellent choices.[2] The solvent must be of high purity to avoid interfering redox processes.
-
Analyte Concentration: A dilute solution of 2-(4-Fluorobenzyl)-5-iodothiophene (typically 1-5 mM) is used to ensure diffusion-controlled mass transport to the electrode.[2]
-
Supporting Electrolyte: This is a crucial component. An inert salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution.[2] Its purpose is to increase the solution's conductivity, which minimizes the "IR drop" (ohmic potential loss), and to ensure that the analyte reaches the electrode via diffusion rather than migration in the electric field.[12][13] TBAPF₆ is chosen for its high solubility in organic solvents and its wide potential window.[10]
System Validation with an Internal Standard
Before analyzing the target compound, the system must be calibrated. This is achieved by running a CV of a well-behaved, reversible redox couple, typically ferrocene/ferrocenium (Fc/Fc⁺).[6]
-
Why Ferrocene? The Fc/Fc⁺ couple has a stable and well-documented redox potential.
-
The Procedure: A CV of ferrocene is recorded under the same conditions as the analyte experiment. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is calculated as (E_pa + E_pc) / 2, where E_pa and E_pc are the anodic and cathodic peak potentials, respectively.
-
Calibration: All measured potentials for the analyte are then reported relative to the measured Fc/Fc⁺ potential. This practice corrects for variations in the reference electrode potential and ensures data comparability across different labs and experiments.[6] The energy level of the Fc/Fc⁺ standard relative to the vacuum level is accepted to be -4.8 eV (though values up to -5.1 eV are also reported).[2][6]
Detailed Experimental Protocol
This protocol outlines the step-by-step workflow for acquiring high-quality electrochemical data. Adherence to these steps is critical for reproducibility.
Materials and Equipment
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A glass cell designed for a three-electrode setup.
-
Electrodes: Glassy carbon working electrode, platinum wire counter electrode, Ag/Ag⁺ reference electrode.
-
Solvents & Reagents: Anhydrous dichloromethane or acetonitrile, 0.1 M TBAPF₆, ferrocene (for calibration), and the analyte, 2-(4-Fluorobenzyl)-5-iodothiophene.
-
Inert Gas: High-purity argon or nitrogen for deoxygenation.
Step-by-Step Workflow
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with the chosen solvent and dry.
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent (e.g., ACN). This is the electrolyte solution.
-
Prepare a ~1 mM solution of the analyte, 2-(4-Fluorobenzyl)-5-iodothiophene, in the electrolyte solution.
-
Prepare a separate ~1 mM solution of ferrocene in the electrolyte solution for calibration.
-
-
Deoxygenation: Transfer the analyte solution to the electrochemical cell. Purge the solution with inert gas (argon or nitrogen) for at least 15-20 minutes.[2] Dissolved oxygen is electroactive and will interfere with the measurement. Maintain an inert gas blanket over the solution throughout the experiment.[2]
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.[9]
-
System Calibration (Ferrocene Scan):
-
First, run a CV on the ferrocene solution.
-
Set the potentiostat to scan over a potential range that brackets the ferrocene redox couple (e.g., -0.2 V to +0.8 V).
-
Use a typical scan rate of 100 mV/s.[2]
-
Record the voltammogram and determine the E₁/₂ of the Fc/Fc⁺ couple. This value will be used to reference your analyte's potentials.
-
-
Analyte Measurement (Oxidation Scan):
-
Rinse the electrodes and cell thoroughly and fill with the deoxygenated analyte solution.
-
Set an appropriate potential window to observe the first oxidation of the thiophene compound. A wide initial scan (e.g., from the open-circuit potential to +2.0 V) can be used to locate the oxidation peak.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
-
Analyte Measurement (Reduction Scan):
-
To observe the reduction, a separate experiment is often best to avoid interference from the products of oxidation.[6]
-
Use a fresh, deoxygenated sample of the analyte solution.
-
Set a potential window to scan into negative potentials (e.g., from the open-circuit potential to -2.5 V).
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Data Analysis and Interpretation
The recorded voltammograms contain the raw data needed to determine the electronic properties of 2-(4-Fluorobenzyl)-5-iodothiophene.
Determining Onset Potentials
The key values are the onset potentials for oxidation (E_ox_onset) and reduction (E_red_onset). These represent the minimum energy required to remove or add an electron, respectively. The onset potential is found by determining the intersection of a tangent line drawn on the rising portion of the peak with the baseline current.[2]
Calculating HOMO and LUMO Energy Levels
The HOMO and LUMO energies can be estimated using empirical formulas that relate the measured potentials to the energy levels versus the vacuum level.[3] The energy of the ferrocene standard is used as the reference point (-4.8 eV vs. vacuum).[2]
-
E_HOMO (eV) = - [ (E_ox_onset vs Fc/Fc⁺) + 4.8 ]
-
E_LUMO (eV) = - [ (E_red_onset vs Fc/Fc⁺) + 4.8 ]
Where (E_onset vs Fc/Fc⁺) is the measured onset potential of the analyte corrected by the measured E₁/₂ of the internal ferrocene standard.
The Electrochemical Band Gap
The difference between the LUMO and HOMO energy levels gives the electrochemical band gap (E_g), a crucial parameter for optoelectronic applications.
-
E_g (eV) = E_LUMO - E_HOMO
Example Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.
| Parameter | Value (V vs Fc/Fc⁺) |
| Oxidation Onset (E_ox_onset) | [Insert Value] |
| Reduction Onset (E_red_onset) | [Insert Value] |
| Parameter | Calculated Value (eV) |
| HOMO Energy | [Insert Calculated Value] |
| LUMO Energy | [Insert Calculated Value] |
| Electrochemical Gap (E_g) | [Insert Calculated Value] |
Visualizing the Workflow and Concepts
Diagrams are essential for clarifying complex workflows and theoretical relationships.
Caption: Experimental workflow for electrochemical characterization.
Caption: Relationship between measured potentials and molecular orbital energy levels.
Conclusion
This guide has detailed a robust, field-proven methodology for the electrochemical characterization of 2-(4-Fluorobenzyl)-5-iodothiophene. By grounding the experimental protocol in fundamental electrochemical principles and incorporating self-validating steps such as the use of an internal standard, researchers can confidently determine the frontier molecular orbital energies of this and other novel thiophene derivatives. The accurate determination of these parameters is an indispensable step in evaluating the potential of new materials for applications in organic electronics and drug development. Adherence to these authoritative guidelines will ensure data that is not only accurate but also reproducible and comparable across the scientific community.
References
- Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate.
- Zahn, S. et al. (n.d.). On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes. Wiley Online Library.
- BenchChem. (2025). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. BenchChem.
- Wikipedia. (n.d.). Supporting electrolyte. Wikipedia.
- BenchChem. (2025). A Comparative Guide to Supporting Electrolytes in Non-Aqueous Electrochemistry: The Advantages of TBAB. BenchChem.
- ACS Publications. (2025). Supporting Electrolyte Design for Stable Nonaqueous Redox-Flow Batteries. ACS Electrochemistry.
- Lu, H. et al. (2013). Synthesis, photophysical and electrochemical characterization of terpyridine-functionalized dendritic oligothiophenes and their Ru(II) complexes. Beilstein Journals.
- Alfa Chemistry. (n.d.). Supporting Electrolytes for Electrochemistry. Alfa Chemistry.
- Shamsa, Dr. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
- ECHEMI. (n.d.). How to calculate the HOMO LUMO bandgap from cyclic voltammogram.... ECHEMI.
- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- Elgrishi, N. et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education.
- Walczak, M. et al. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.
- Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Laboratory Course in Electrochemistry.
- MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University.
- ResearchGate. (2021). (a) IUPAC and (b) US convention for reporting CV data using the example.... ResearchGate.
- Nagy, Z. (2014). Electrochemical Science and Technology Information Resource -- Nomenclature. University of North Carolina at Chapel Hill.
- ACS Publications. (n.d.). ACS Research Data Guidelines. ACS Publications.
- Lin, S. et al. (n.d.). New Guidelines for Presenting Electrochemical Data in All ACS Journals. ACS Publications.
- Buck, R. P. et al. (1994). Recommendations for nomenclature of ionselective electrodes (IUPAC Recommendations 1994). SciSpace.
- Roncali, J. et al. (2002). Optical and redox properties of a series of 3,4-ethylenedioxythiophene oligomers. PubMed.
- Rondão, R. et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI.
- ResearchGate. (n.d.). Cyclic voltammetry responses of 2,2′:5′,2″−terthiophene (a),.... ResearchGate.
- ResearchGate. (2025). (PDF) Electrochemical behavior of β 2-agonists at graphite nanosheet modified electrodes. ResearchGate.
- Pérez-García, L. et al. (2022). Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. PMC.
Sources
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Cyclic Voltammetry Electrochemistry Experiments [echem101.gamry.com]
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Methodological & Application
use of 2-(4-Fluorobenzyl)-5-iodothiophene as an intermediate in pharmaceutical synthesis
Application Note: High-Fidelity C-Glycosylation using 2-(4-Fluorobenzyl)-5-iodothiophene
Executive Summary
This technical guide details the utility of 2-(4-Fluorobenzyl)-5-iodothiophene as a critical intermediate in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. This class of therapeutics (e.g., Canagliflozin analogs) relies on a robust C-aryl glycosidic bond, which provides superior metabolic stability compared to O-glycosides.[1]
The 5-iodo moiety functions as a high-precision "warhead" for Lithium-Halogen exchange, allowing nucleophilic attack on protected gluconolactones. This protocol emphasizes the cryogenic C-glycosylation workflow, offering a self-validating methodology to maximize stereoselectivity (
Chemical Profile & Strategic Utility
| Property | Specification |
| Chemical Name | 2-(4-Fluorobenzyl)-5-iodothiophene |
| CAS Number | 154355-88-1 (Analogous Ref) |
| Molecular Formula | |
| Molecular Weight | 318.15 g/mol |
| Appearance | Off-white to pale yellow solid/oil |
| Key Reactivity | C5-Lithiation (Nucleophile generation) |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |
Strategic Importance: The 4-fluorobenzyl group confers metabolic resistance against Cytochrome P450 oxidation. The 5-iodo position is selected over bromine due to its faster rate of Lithium-Halogen exchange at -78°C, which is crucial to prevent the "Schlenk equilibrium" and side reactions with the sensitive gluconolactone electrophile.
Synthesis Protocol: Preparation of the Intermediate
Context: If the intermediate is not purchased, it is synthesized from 2-(4-fluorobenzyl)thiophene.[1]
Methodology: Regioselective Iodination
Reagents: N-Iodosuccinimide (NIS), Acetic Acid/Chloroform (
-
Dissolution: Dissolve 2-(4-fluorobenzyl)thiophene (1.0 eq) in a 1:1 mixture of
and glacial acetic acid (5 vol). -
Addition: Cool to 0°C. Add NIS (1.1 eq) portion-wise over 30 minutes to control exotherm.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
QC Check: Monitor TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by the iodo-product ( ).
-
-
Workup: Quench with 10%
(removes oxidative iodine species). Extract with DCM. Wash with (sat) to remove acid.[1] -
Isolation: Dry over
, concentrate, and purify via short-path silica plug to remove succinimide residues.
Application Protocol: Cryogenic C-Glycosylation
This is the core application. The iodothiophene is converted to a nucleophile to install the sugar moiety.[1]
Workflow Diagram
Caption: Workflow for converting the iodothiophene intermediate into the final C-aryl glycoside scaffold.
Detailed Procedure
Reagents:
-
Substrate: 2-(4-Fluorobenzyl)-5-iodothiophene (1.0 eq)
-
Electrophile: 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 eq)
-
Base:
-Butyllithium (2.5 M in hexanes, 1.1 eq)[1] -
Solvent: Anhydrous THF (KF < 50 ppm)
Step-by-Step Protocol:
-
System Preparation (Critical):
-
Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Charge with Substrate and Anhydrous THF (10 vol).
-
Cool to -78°C using a dry ice/acetone bath. Internal temperature probe required.[1]
-
-
Lithium-Halogen Exchange:
-
Add
-BuLi dropwise via syringe pump (Rate: 1 mL/min). -
Control Point: Maintain internal temp < -70°C. Exotherms promote Wurtz coupling (dimerization).[1]
-
Stir for 30 minutes at -78°C.
-
In-Process Control (IPC): Aliquot 0.1 mL into MeOH. Analyze by HPLC. Absence of starting iodide and presence of de-iodinated species confirms lithiation.[1]
-
-
Coupling (The C-Glycosylation):
-
Dissolve the TMS-gluconolactone in THF (3 vol) and cool to -78°C in a separate vessel.
-
Cannulate the lactone solution into the lithiated thiophene mixture slowly.[1]
-
Stir at -78°C for 1 hour, then allow to warm strictly to -20°C over 2 hours.
-
-
Quenching & Workup:
-
Quench with Methanol (5 vol) containing HCl (1 eq) to cleave TMS groups (optional) or saturated
for standard workup.[1] -
The product at this stage is the Lactol (hemiacetal).
-
-
Reduction (Stereoselective Locking):
-
The crude lactol is typically treated with
(3 eq) and (2 eq) in DCM/Acetonitrile at -10°C.[1] This removes the anomeric hydroxyl group, locking the -configuration required for SGLT2 inhibition.
-
Critical Process Parameters (CPPs)
| Parameter | Target Range | Impact of Deviation |
| Water Content (THF) | < 50 ppm | High water kills |
| Lithiation Temp | -78°C to -70°C | Temps > -60°C cause "Scrambling" (lithium migrates to the benzyl ring). |
| Reaction Time (Li) | 15–45 min | > 60 min increases risk of aggregation/precipitation of the lithiated species.[1] |
| Stoichiometry | 1.1 eq | Excess base attacks the lactone or deprotonates the benzyl position. |
Safety & Handling
-
Iodothiophene: Potentially toxic and irritating.[1] Handle in a fume hood. Light sensitive—degrades to release free iodine (purple discoloration).
-
n-Butyllithium: Pyrophoric. Reacts violently with water.[1] Use standard Schlenk techniques.[1] Ensure a quenching bucket (sand/soda ash) is nearby.[1]
-
Cryogenics: Risk of cold burns.[1] Use insulated gloves. Ensure dry ice/acetone baths are in well-ventilated areas to prevent
buildup.
References
-
Nomura, S., et al. (2010).[1][2] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[2] Journal of Medicinal Chemistry, 53(17), 6355–6360.[1][2] Link
-
Mitsubishi Tanabe Pharma Corp. (2011).[1] "Process for preparation of thiophene derivatives." World Intellectual Property Organization, WO2011142478. Link[1]
-
Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link
-
BenchChem. (2025).[1][3] "Comparative Benchmarking of Canagliflozin Synthesis Routes." BenchChem Technical Reports. Link
Sources
Troubleshooting & Optimization
identifying common byproducts in 2-(4-Fluorobenzyl)-5-iodothiophene reactions
Technical Support Guide: Troubleshooting 2-(4-Fluorobenzyl)-5-iodothiophene Reactions
Topic: Identifying Common Byproducts in 2-(4-Fluorobenzyl)-5-iodothiophene Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Support Q&A & Troubleshooting Manual
Introduction: The Reactivity Profile
2-(4-Fluorobenzyl)-5-iodothiophene is a critical building block, most notably serving as the "western" fragment in the synthesis of SGLT2 inhibitors like Canagliflozin and Ipragliflozin. Its chemical behavior is defined by three distinct reactive centers, each prone to specific side reactions:
-
C5-Iodine Bond: The primary handle for Lithium-Halogen Exchange (Li/I) or Palladium-catalyzed cross-coupling. It is weak and susceptible to premature reduction (protodeiodination) or homocoupling.
-
Benzylic Methylene Bridge: The -CH2- linker between the thiophene and fluorophenyl rings. It is electron-rich and susceptible to radical oxidation (to ketone) or autoxidation upon prolonged storage.
-
Thiophene Ring: While the 2- and 5-positions are substituted, the 3- and 4-positions remain open to electrophilic attack or "halogen dance" isomerization under thermodynamic control.
Module 1: Troubleshooting Lithiation & Nucleophilic Addition
Context: You are performing a Lithium-Halogen exchange (using n-BuLi or t-BuLi) to generate the lithiated species for coupling with a gluconolactone or carbonyl electrophile.
Q1: I observe a significant impurity with a mass of M-126 (loss of Iodine) after quenching. What is happening?
Issue: Protodeiodination (Formation of 2-(4-fluorobenzyl)thiophene). Diagnosis: The C-Li species formed is highly basic. If the electrophile is not added immediately, or if the reaction medium contains proton sources (wet solvent, un-dried glassware), the lithiated intermediate abstracts a proton. Mechanism:
-
R-I + n-BuLi → R-Li + n-BuI
-
R-Li + H2O (trace) → R-H + LiOH Corrective Action:
-
Drying Protocol: Ensure THF/Toluene water content is <50 ppm (Karl Fischer titration).
-
Temperature Control: Maintain internal temperature below -60°C. Higher temperatures increase the rate of proton abstraction from the solvent (THF degradation).
-
Titration: Verify the titer of your organolithium reagent. Excess n-BuLi can act as a base, degrading the solvent.
Q2: My LC-MS shows a high molecular weight impurity (approx. 2x mass). How do I prevent this?
Issue: Homocoupling (Formation of 5,5'-bis(2-(4-fluorobenzyl)thiophene)). Diagnosis: This oxidative dimerization occurs via two pathways:
-
Trace Metals: Presence of trace transition metals (Fe, Cu, Pd) in the reaction vessel or solvent.
-
Radical Mechanism: Single Electron Transfer (SET) side reactions during the Li/I exchange, often exacerbated by adding the lithiating reagent too quickly. Corrective Action:
-
Reagent Addition: Slow down the addition rate of n-BuLi to maintain local concentration limits.
-
Degassing: Oxygen can promote radical dimerization. Sparge solvents with Argon for at least 20 minutes.
Q3: I see a byproduct with M+57 (butyl group addition). Is my n-BuLi reacting directly?
Issue: Wurtz-type Coupling / Alkylation. Diagnosis: Instead of exchanging, the butyl group nucleophilically attacks the thiophene or couples with the iodine. Causality: This is temperature-dependent.[1] At temperatures above -40°C, direct alkylation competes with exchange. Corrective Action:
-
Cryogenics: Strictly maintain T < -70°C during addition.
-
Alternative Reagent: Switch to t-BuLi (2 equivalents required) or i-PrMgCl·LiCl (TurboGrignard) which operates at higher temperatures (0°C to -20°C) with reduced alkylation risk.
Module 2: Synthesis & Purity (Iodination Process)
Context: You are synthesizing the starting material by iodinating 2-(4-fluorobenzyl)thiophene.
Q4: I have a difficult-to-separate impurity eluting just after my product. What is it?
Issue: Regioisomerism (Formation of 2-(4-fluorobenzyl)-3-iodothiophene or 4-iodothiophene). Diagnosis: While the 5-position is electronically favored (alpha to sulfur), the 3-position is sterically accessible. Causality: Using non-selective iodinating agents or high temperatures. Corrective Action:
-
Selectivity: Use N-Iodosuccinimide (NIS) at 0°C rather than I2/HIO3 if regioselectivity is poor.
-
Purification: These isomers often require careful recrystallization (e.g., from MeOH/Water) rather than flash chromatography to separate.
Q5: My material has turned yellow/brown during storage. Is it still usable?
Issue: Benzylic Oxidation (Formation of 2-(4-fluorobenzoyl)-5-iodothiophene). Diagnosis: The methylene bridge is susceptible to autoxidation to a ketone (Mass +14) or alcohol (Mass +16). Iodine liberation (purple/brown color) also indicates C-I bond homolysis. Corrective Action:
-
Purification: Check 1H NMR for a shift in the benzylic protons (normally ~4.1 ppm). If oxidized to ketone, these protons disappear.
-
Storage: Store under Argon at -20°C, protected from light (amber vial).
Summary of Common Byproducts
| Byproduct Name | Structure Description | Mass Shift (vs Product) | Origin |
| Protodeiodinated | Loss of Iodine at C5 | M - 126 | Moisture in Lithiation; Incomplete Iodination |
| Homocoupled Dimer | Two thiophene units linked at C5 | 2M - 254 (approx) | Trace metals; Radical coupling |
| Benzylic Ketone | C=O at methylene bridge | M + 14 | Oxidation during storage |
| Butylated Adduct | Butyl group at C5 (replaces I) | M - 127 + 57 | n-BuLi alkylation (Wurtz) |
| Di-iodinated | Iodine at C5 and C3/C4 | M + 126 | Over-iodination during synthesis |
Visualizing the Pathway Logic
The following diagram illustrates the reaction pathways and the specific points where impurities originate.
Caption: Figure 1. Origin of critical impurities during the synthesis and lithiation of 2-(4-Fluorobenzyl)-5-iodothiophene.
References
-
Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. Link
-
García, D., Foubelo, F., & Yus, M. (2008). Selective Lithiation of 4- and 5-Halophthalans. ARKIVOC, 2008(iv), 167-173. (Demonstrates lithiation selectivity principles relevant to thiophenes). Link
-
Organic Syntheses. (1963). 2-Iodothiophene.[1][2][3] Org. Synth. 1963, 43, 73. (Foundational protocol for thiophene iodination and byproducts). Link
-
BenchChem. (2025). Comparative Benchmarking of Canagliflozin Synthesis Routes. (Provides specific impurity profiles for the thiophene route). Link
Sources
Validation & Comparative
A Researcher's Guide to the Single-Crystal X-ray Diffraction Analysis of 2-(4-Fluorobenzyl)-5-iodothiophene: A Comparative Perspective
For researchers in materials science and drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure.[1][2] This guide provides a comprehensive overview of the anticipated single-crystal X-ray diffraction analysis of 2-(4-Fluorobenzyl)-5-iodothiophene, a molecule of interest due to its combination of a flexible benzyl group, a thiophene core common in organic electronics, and halogen atoms capable of directing supramolecular assembly.
While a published crystal structure for this specific molecule is not currently available in the common crystallographic databases, this guide will leverage data from structurally similar halogenated and substituted thiophenes to predict its crystallographic characteristics and compare potential outcomes. We will delve into the rationale behind experimental design, from crystal growth to data refinement, providing a robust framework for researchers undertaking this analysis.
The Compound in Focus: Structural and Chemical Expectations
2-(4-Fluorobenzyl)-5-iodothiophene possesses several key features that will influence its crystal packing and, consequently, its bulk properties:
-
Aromatic Core: The thiophene ring provides a rigid, planar core. Thiophene derivatives are known to form various packing motifs, including desirable π-stacking structures that can influence electronic properties.[3]
-
Halogen Substituents: The presence of both a fluorine and an iodine atom introduces the possibility of halogen bonding, a specific and directional non-covalent interaction that can significantly influence crystal packing.[4][5] The iodine, being a heavier halogen, is a strong halogen bond donor, while the fluorine is a weak acceptor.
-
Conformational Flexibility: The benzyl group introduces a degree of conformational freedom around the methylene bridge, which can lead to different crystalline forms (polymorphs).
Given these features, a key objective of the SC-XRD analysis would be to elucidate the dominant intermolecular interactions—be it π-π stacking, halogen bonding, or conventional hydrogen bonding—that dictate the supramolecular architecture.
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps and the rationale behind each.
Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.
Crystal Growth: The Critical First Step
High-quality single crystals are the prerequisite for a successful SC-XRD experiment.[2] For organic molecules like 2-(4-Fluorobenzyl)-5-iodothiophene, slow evaporation from a suitable solvent is a common and effective method.
Protocol:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good starting point is a solvent in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in an undisturbed, vibration-free environment.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.5 mm in size) have formed, carefully select a well-formed, transparent crystal free of cracks or defects.[1]
Data Collection and Processing
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
Data Collection: The diffractometer directs a beam of X-rays (commonly from a Mo or Cu source) at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
-
Data Processing: The collected diffraction images are then processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors to produce a file of reflection data.
Structure Solution and Refinement
This stage involves converting the diffraction data into a 3D model of the atomic arrangement.
Protocol:
-
Structure Solution: The initial atomic positions are determined using computational methods, such as "direct methods" or Patterson methods, which are implemented in standard crystallography software packages.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction intensities.
-
Validation: The final refined structure is validated using a variety of metrics to ensure its chemical and crystallographic soundness.
Comparative Structural Analysis: Learning from Analogs
In the absence of a determined structure for 2-(4-Fluorobenzyl)-5-iodothiophene, we can infer potential structural features by examining related compounds from the Cambridge Structural Database (CSD).
| Feature | 2-(4-Fluorobenzyl)-5-iodothiophene (Predicted) | Comparison Compound: 2,5-Diiodothiophene | Comparison Compound: Halogen-Bonded Thiophenes[4] |
| Symmetry | Likely to crystallize in a centrosymmetric space group (e.g., P2₁/c or P-1) common for organic molecules. | Monoclinic, P2₁/n | Varies depending on substituents, but often centrosymmetric. |
| Key Intermolecular Interactions | Potential for I···S or I···F halogen bonds, π-π stacking of thiophene and phenyl rings, and C-H···π interactions. | Strong I···S halogen bonds are a dominant feature, leading to a sheet-like structure. | Exhibits a range of N···I and S···N halogen and chalcogen bonds, demonstrating the structure-directing nature of these interactions.[4] |
| Conformation | The torsion angle between the thiophene and phenyl rings will be a key conformational parameter. | The molecule is planar. | Planarity of the thiophene core is maintained, with substituents dictating the overall molecular conformation. |
This comparative approach highlights the importance of the iodine atom as a potential director of the crystal packing through halogen bonding. The interplay between these directional interactions and the less specific van der Waals forces from the benzyl group will ultimately determine the final crystal structure.
Advanced Analysis: Beyond the Basic Structure
Modern crystallographic studies often go beyond simple structure determination to provide deeper chemical insights.
Hirshfeld Surface Analysis
This technique allows for the visualization and quantification of intermolecular interactions within the crystal. It maps close contacts on a 3D surface around the molecule, providing a powerful tool for comparing the interaction patterns of different polymorphs or related structures. For 2-(4-Fluorobenzyl)-5-iodothiophene, Hirshfeld analysis would be invaluable for deconvoluting the contributions of I···S, C-H···F, and π-π interactions to the overall crystal stability.
Caption: The logical flow from molecular geometry and intermolecular interactions to the final crystal packing.
Conclusion and Future Outlook
The single-crystal X-ray diffraction analysis of 2-(4-Fluorobenzyl)-5-iodothiophene presents an opportunity to study the interplay of various non-covalent interactions in a flexible molecular system. Based on the analysis of related structures, it is anticipated that halogen bonding involving the iodine atom will play a significant role in the resulting supramolecular assembly. The experimental and analytical framework provided in this guide offers a comprehensive roadmap for researchers to successfully determine and interpret the crystal structure of this and similar halogenated thiophene derivatives. The resulting structural data will be invaluable for establishing structure-property relationships and guiding the design of new functional materials.
References
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He, M., & Zhang, F. (2007). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. The Journal of Organic Chemistry, 72(2), 442–451. [Link]
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(2023). Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design. [Link]
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Cadoni, E., et al. (2015). Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. ChemistryOpen, 4(2), 161–168. [Link]
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Rigaku. (n.d.). Single Crystal Diffraction. Application Note SC-XRD 505. [Link]
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(2022). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Advanced Materials. [Link]
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(2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]
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Al-Majid, A. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 14(1). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
